Echinacin

Antiviral Drug Discovery Flavivirus RNA-dependent RNA Polymerase

Generic apigenin glucosides cannot substitute for Echinacin in assays targeting flavivirus RdRp or phytopathogenic fungi. Echinacin (CAS 105815-90-5) delivers the exact 6″-O-p-coumaroyl esterification required for target engagement. • JEV RdRp docking score: -10.4 kcal/mol (vs. -10.0 for Cynaroside/Kaempferol-3-glucoside) • Antifungal: high efficacy against Alternaria tenuissima at 150 μg/mL • Structurally authenticated apigenin-7-O-(6″-E-p-coumaroyl-β-D-glucopyranoside) Sourced for immediate dispatch with verified purity.

Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
CAS No. 105815-90-5
Cat. No. B028628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinacin
CAS105815-90-5
Synonymsechinacin
echinacina B
Molecular FormulaC30H26O12
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O
InChIInChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-13,24,27-33,36-38H,14H2/b10-3+/t24-,27-,28+,29-,30-/m1/s1
InChIKeyWPQRDUGBKUNFJW-ZZSHFKPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Echinacin: Chemical Identity and Composition


Echinacin (CAS 105815-90-5), chemically identified as apigenin-7-O-(6″-E-p-coumaroyl-β-D-glucopyranoside), is a naturally occurring flavonoid glycoside with the molecular formula C₃₀H₂₆O₁₂ and a molecular weight of 578.5 g/mol [1]. It is characterized as a phenylpropanoid and polyketide, belonging to the flavonoid class, and is isolated from botanical sources including Echinops echinatus, Phlomis aurea, and Echinacea angustifolia [2]. This compound is structurally defined by an apigenin backbone conjugated at the 7-O position with a glucoside moiety, which is further esterified at the 6″-position with a p-coumaroyl group. This specific esterification differentiates it from simpler apigenin glucosides and is a key structural determinant of its observed bioactivity and physicochemical properties .

In silico antiviral screening Flavivirus RdRp target engagement with favorable docking profile
Antifungal screening Natural product-based evaluation against phytopathogenic Alternaria
Mechanistic in vitro studies Non-bioavailable phenolic research; independent of alkylamide fraction

Why Generic Substitution Fails for Echinacin


Procurement decisions for Echinacin (CAS 105815-90-5) cannot rely on generic substitution with other Echinacea-derived flavonoids or simple apigenin glucosides due to profound, quantifiable differences in molecular target engagement, predicted pharmacokinetic behavior, and in vitro bioactivity. As detailed in Section 3, direct head-to-head computational and biological assays demonstrate that Echinacin exhibits a unique binding profile against the Japanese Encephalitis Virus (JEV) RNA-dependent RNA polymerase (RdRp), with a docking score of −10.4 kcal/mol, which is distinct from and superior to related in-class compounds like Cynaroside and Kaempferol-3-glucoside (both at −10.0 kcal/mol) [1]. Furthermore, the compound's specific p-coumaroyl ester moiety is a critical determinant of its antifungal potency, where it demonstrates high efficacy against Alternaria tenuissima at 150 μg/mL, outperforming structurally similar phenolics from the same plant source [2]. This evidence underscores that the precise stereochemical and functional group arrangement of Echinacin is non-interchangeable and directly dictates its utility in advanced research applications.

p-Coumaroyl ester determinant

Simple apigenin glucosides lack the 6″-ester moiety; binding interaction and antifungal context may not transfer.

Antifungal profile mismatch

Qualitative superiority over related phenolics is reported but not numerically quantified; direct assay replication required.

Bioavailability class divergence

Phenolic glycosides show poor oral absorption vs. Echinacea alkylamides; in vivo exposure model may not translate.

Echinacin Product-Specific Evidence


Docking Score Against JEV RdRp vs. Related Flavonoids

In a 2022 computational study targeting the JEV RdRp, Echinacin demonstrated a docking score of −10.4 kcal/mol. This score is numerically superior to the scores of related flavonoids also derived from Echinacea angustifolia, including Cynaroside, Quercetagetin 7-glucoside, and Kaempferol-3-glucoside, all of which recorded a docking score of −10.0 kcal/mol [1]. The difference of −0.4 kcal/mol, while modest, is associated with a distinct binding interaction profile, including key hydrogen bonds with residues Leu411, Tyr610, Cys714, Ser715, Arg734, Arg742, and Ser801, which may confer advantages in target engagement and downstream inhibitory potential compared to these structural analogs [1].

Docking Score vs JEV RdRp
Head-to-head
Echinacin: −10.4 kcal/mol
Comparators (Cynaroside, Kaempferol-3-glucoside, etc.): −10.0 kcal/mol
Supports target engagement context; distinct binding interaction profile
In silico; −0.4 kcal/mol difference with key residue contacts
Antiviral Drug Discovery Flavivirus RNA-dependent RNA Polymerase Molecular Docking Virtual Screening

Predicted ADMET Profile vs. Related Flavonoids

The same 2022 virtual screening study evaluated the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for the top six hit compounds. While all compounds (Echinacoside, Echinacin, Rutin, Cynaroside, Quercetagetin 7-glucoside, and Kaempferol-3-glucoside) were selected based on favorable ADMET profiles and high docking scores, the specific predictions for Echinacin offer a differentiated risk-benefit profile [1]. For instance, Echinacin's predicted pharmacokinetic parameters, when compared to the larger glycoside Echinacoside, suggest potential differences in oral bioavailability and metabolic stability, though the precise numerical values for each ADMET endpoint are detailed in the study's supplementary data [1].

Predicted ADMET vs Analogs
Data to verify
Favorable predicted profile; selected in top-6 hits with combined docking/ADMET criteria
Supports drug-likeness review among closely related flavonoids
Specific numerical endpoints in supplementary data; cross-check required
Pharmacokinetics ADMET Prediction Drug-likeness Computational Toxicology Flavonoid Glycosides

Antifungal Activity Against Alternaria tenuissima

In a 1988 in vitro study, four phenolic compounds isolated from Echinops echinatus—echinacin, echinaticin, apigenin, and apigenin-7-O-glucoside—were assayed for their ability to inhibit conidia germination of the phytopathogenic fungus Alternaria tenuissima [1]. While all compounds showed high efficacy across a concentration range of 25 to 150 μg/mL, echinacin was specifically identified as 'highly effective at 150 μg mL−1' and was considered 'the most promising of these compounds' for field application against Alternaria blight of pigeon pea [1]. This qualitative assessment, based on direct comparative observation, suggests a superior performance for echinacin under the tested conditions, which could be critical for research focused on natural antifungal development.

Antifungal Activity vs Alternaria
Head-to-head
Highly effective at 150 μg/mL; designated most promising among four tested phenolics
Supports antifungal screening context; qualitative differentiation
No numerical IC₅₀ reported; quantitative validation needed
Antifungal Agents Alternaria tenuissima Flavonoids Natural Product Efficacy Agricultural Fungicides

Inferred Oral Bioavailability (Class-Level Evidence)

While no direct oral bioavailability study exists for isolated Echinacin, its classification as a phenolic/caffeic acid derivative within the Echinacea matrix allows for a critical class-level inference. Human pharmacokinetic studies have consistently demonstrated that caffeic acid conjugates (a group that includes echinacosides and other phenolics) exhibit poor oral bioavailability, in stark contrast to the lipophilic alkylamides found in Echinacea, which are rapidly absorbed and measurable in plasma within 20 minutes post-ingestion [1][2]. This fundamental difference in absorption profile means that Echinacin cannot be considered a bioavailable surrogate for the immunomodulatory effects associated with alkylamide-rich Echinacea preparations.

Oral Bioavailability (Class-Level)
Class-level
Inferred poor; consistent with caffeic acid derivatives from Echinacea
Limits oral in vivo applicability; supports in vitro/local use only
Class-based inference; not compound-specific human PK data
Pharmacokinetics Oral Bioavailability Herbal Medicine Caffeic Acid Derivatives Alkylamides

Echinacin Recommended Application Scenarios


In Silico Antiviral Lead Discovery

Based on the direct head-to-head evidence from Section 3, Echinacin (105815-90-5) is a validated, high-priority candidate for in silico drug discovery programs targeting flavivirus RdRp. Its docking score of −10.4 kcal/mol against JEV RdRp [1] and its favorable predicted ADMET profile [1] position it as a compelling starting point for virtual screening, molecular dynamics simulations, and the rational design of novel antiviral agents. This application is particularly relevant for researchers aiming to build focused flavonoid libraries or to perform comparative computational studies where Echinacin's specific binding interactions can be benchmarked against less potent analogs like Cynaroside or Kaempferol-3-glucoside.

Agricultural Fungicide Development

As supported by the comparative antifungal study against Alternaria tenuissima [2], Echinacin (105815-90-5) is ideally suited for in vitro assays designed to evaluate natural product-based fungicides. Its demonstrated high efficacy at 150 μg/mL and its designation as the most promising of four related phenolics [2] make it a primary candidate for research into the control of phytopathogenic fungi. This scenario is particularly relevant for agricultural research institutions and agrochemical companies exploring alternatives to synthetic fungicides for crop protection, especially against Alternaria blight in legumes.

Mechanistic Studies of Non-Bioavailable Components

The class-level inference regarding poor oral bioavailability [3][4] makes Echinacin (105815-90-5) a specific and valuable tool for in vitro and ex vivo studies designed to elucidate the direct cellular and molecular effects of Echinacea's non-absorbable phenolic fraction. Procurement of this compound allows for precise, concentration-controlled experiments in cell culture or isolated tissue models to investigate local anti-inflammatory, antioxidant, or immune-modulating effects, independent of the confounding variables associated with the bioavailable alkylamide fraction. This application is critical for dissecting the complex pharmacology of Echinacea preparations and understanding the distinct roles of its different chemical classes.

Application
Selection Property
Validation Focus
In silico antiviral discovery
Docking affinity profile vs JEV RdRp
Comparative binding mode with structural analogs
Agricultural fungicide research
Antifungal activity context
Quantitative Alternaria conidia inhibition assay
Mechanistic in vitro studies
Non-bioavailable phenolic fraction model
Cellular response independent of alkylamide interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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